tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound with the molecular formula C21H32N2O2S and a molecular weight of 376.56 g/mol . This compound belongs to the class of pyridine derivatives and is characterized by the presence of a tert-butyl group, a piperidine ring, and a cyclohexylthio substituent on the pyridine ring.
Preparation Methods
The synthesis of tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyridine moiety and the cyclohexylthio group. The tert-butyl group is then added to protect the carboxylate functionality. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the cyclohexylthio group.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Researchers use it to study the interactions of pyridine derivatives with biological systems, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylthio group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The piperidine ring and pyridine moiety contribute to the overall stability and specificity of the compound’s interactions .
Comparison with Similar Compounds
tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound also contains a piperidine ring and a pyridine moiety but differs in the substituents and their positions.
tert-Butyl ®-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4′-piperidine]-1′-carboxylate: This compound has a similar tert-butyl group but features a different core structure and functional groups.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate: This compound shares the tert-butyl and piperidine components but includes a pyrazole ring instead of a pyridine ring.
Properties
Molecular Formula |
C21H32N2O2S |
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Molecular Weight |
376.6 g/mol |
IUPAC Name |
tert-butyl 2-(6-cyclohexylsulfanylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C21H32N2O2S/c1-21(2,3)25-20(24)23-14-8-7-11-18(23)16-12-13-19(22-15-16)26-17-9-5-4-6-10-17/h12-13,15,17-18H,4-11,14H2,1-3H3 |
InChI Key |
OYATUEQAZPWIHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CN=C(C=C2)SC3CCCCC3 |
Origin of Product |
United States |
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